molecular formula C34H36Cl2N8O4 B8144761 Evixapodlin CAS No. 2374856-75-2

Evixapodlin

货号 B8144761
CAS 编号: 2374856-75-2
分子量: 691.6 g/mol
InChI 键: OIIOPWHTJZYKIL-PMACEKPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evixapodlin, also known as GS-4224, is a synthetic organic compound . It was developed as an alternative to monoclonal antibody PD-L1/PD-1 interaction inhibitors, for potential anticancer and antiviral activities . It was developed by Gilead Sciences and is one of the chemical structures claimed in their patent WO2019160882A1 .

科学研究应用

  1. 治疗应用:包含 Evixapodlin 等物质的细胞外囊泡 (EV) 正在被研究用于再生医学和药物递送剂等治疗用途。它们的 RNA 含量显示出超出诊断的巨大潜力 (Veziroglu & Mias, 2020).

  2. 药物递送和再生医学:EV 已在药物递送和再生医学中显示出潜力,但需要进一步的研究来优化其在这些目的中的利用 (Murphy 等,2019).

  3. 癌症诊断和治疗:EV 可以调节肿瘤生长、转移和侵袭。它们表现出与亲代细胞相似的特异性表达模式,为早期癌症诊断和监测治疗反应提供了指纹 (Abhange 等,2021).

  4. 各种治疗方法:它们可以作为各种治疗方法的新工具,包括抗肿瘤治疗、病原体疫苗接种、免疫调节和再生疗法以及药物递送 (Lener 等,2015).

  5. 生物医学应用:EV 有可能成为优秀的治疗剂和药物载体,可能有助于癌症和炎症性疾病的治疗 (Gao、Dong 和 Wang,2019).

  6. 纳米医学:纳米级 EV 在纳米医学中具有很高的诊断和治疗应用潜力,包括免疫治疗、疫苗试验、再生医学和药物递送 (Fais 等,2016).

  7. 再生医学:EV 通过作为有希望的治疗性纳米药物在再生医学中具有显着潜力 (Fuster-Matanzo 等,2015).

  8. 生物标志物和纳米生物载体:EV 正在被探索作为疾病诊断和预后的生物标志物,以及开发新的治疗策略的纳米生物载体,特别是在癌症和免疫相关疾病中 (Pinheiro 等,2018).

  9. 临床应用:虽然 EV 已被证明可用于纳米药物递送,但需要标准化分离和纯化方法以匹配其临床应用的潜力 (Akbar 等,2022).

  10. 开发新型诊断和治疗方法:EV 研究有可能为各种病理开发新型诊断和治疗方法,但需要一个支持性的生态系统来实现可重复性、可靠性和临床应用 (De Wever 和 Hendrix,2019).

作用机制

Evixapodlin acts as a human PD-1/PD-L1 protein/protein interaction inhibitor with an IC50 of 0.213 nM . This suggests that it has potential anticancer and antiviral functions .

属性

IUPAC Name

(5S)-5-[[[5-[2-chloro-3-[2-chloro-3-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyrazin-2-yl]phenyl]phenyl]-3-methoxypyrazin-2-yl]methylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-47-33-27(15-37-13-19-9-11-29(45)41-19)39-17-25(43-33)23-7-3-5-21(31(23)35)22-6-4-8-24(32(22)36)26-18-40-28(34(44-26)48-2)16-38-14-20-10-12-30(46)42-20/h3-8,17-20,37-38H,9-16H2,1-2H3,(H,41,45)(H,42,46)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIOPWHTJZYKIL-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1CNCC2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNCC6CCC(=O)N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=CN=C1CNC[C@@H]2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNC[C@@H]6CCC(=O)N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evixapodlin

CAS RN

2374856-75-2
Record name Evixapodlin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374856752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVIXAPODLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1WH7GQ72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evixapodlin
Reactant of Route 2
Reactant of Route 2
Evixapodlin
Reactant of Route 3
Reactant of Route 3
Evixapodlin
Reactant of Route 4
Reactant of Route 4
Evixapodlin
Reactant of Route 5
Evixapodlin
Reactant of Route 6
Reactant of Route 6
Evixapodlin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。